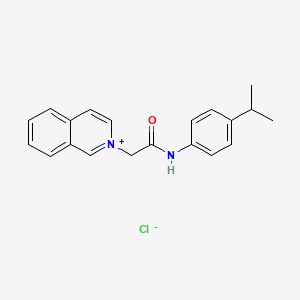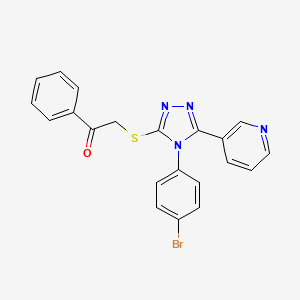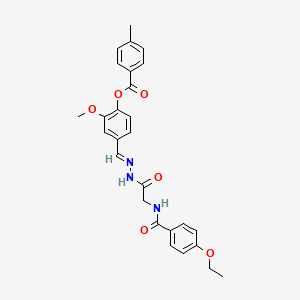
3-(2-Fluorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It contains a triazole ring, a fluorophenyl group, and a naphthalen-1-ylmethylene moiety.
- The compound’s synthesis and properties make it interesting for various applications.
3-(2-Fluorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione: is a complex organic compound with a unique structure.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-hydroxynaphthaldehyde with 2-fluorobenzohydrazide, followed by cyclization to form the triazole ring.
Reaction Conditions: The reaction typically occurs under reflux conditions using suitable solvents and acid catalysts.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for further investigation.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction yields the corresponding amine.
Applications De Recherche Scientifique
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: It may have bioactive properties, making it relevant for drug discovery.
Medicine: Investigations explore its potential as an antimicrobial or antitumor agent.
Industry: Limited industrial applications, but its unique structure may inspire new materials.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of a triazole ring, fluorophenyl group, and naphthalen-1-ylmethylene moiety sets it apart.
Similar Compounds: While not identical, related compounds include other triazoles, fluorinated aromatics, and naphthalene derivatives.
Remember that this compound’s full potential awaits further exploration through research and experimentation.
Propriétés
Numéro CAS |
676333-72-5 |
|---|---|
Formule moléculaire |
C19H13FN4OS |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13FN4OS/c20-16-8-4-3-7-14(16)18-22-23-19(26)24(18)21-11-15-13-6-2-1-5-12(13)9-10-17(15)25/h1-11,25H,(H,23,26)/b21-11+ |
Clé InChI |
OCKATSXEOUDLCA-SRZZPIQSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC=CC=C4F)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC=CC=C4F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B12011973.png)
![2-[4-(But-2-enyl]phenoxy)acetic acid](/img/structure/B12011978.png)


![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012000.png)
![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12012002.png)

![N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012011.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12012021.png)
